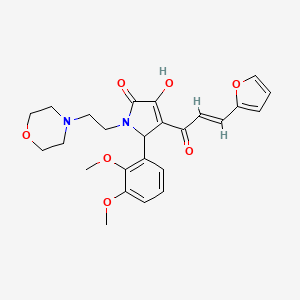

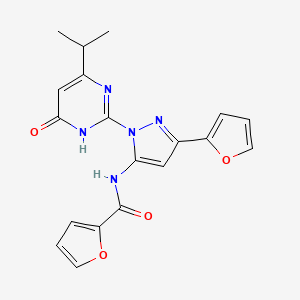

![molecular formula C11H12N2O B2896244 1-[4-(1H-吡唑-1-基)苯基]乙-1-醇 CAS No. 956806-16-9](/img/structure/B2896244.png)

1-[4-(1H-吡唑-1-基)苯基]乙-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine . Another study described an efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1 H -pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction .科学研究应用

吡唑类似物应用

达戈等人 (2018) 的一项研究重点关注一系列 (1R, 1S)-1[β-(苯基烷氧基)-(苯乙基)]-1H-吡唑鎓盐酸盐,包括 1-苯基-2-(1H-吡唑-1-基)乙-1-醇。他们发现这些化合物影响内质网 (ER) Ca2+ 释放和存储操作的 Ca2+ 进入 (SOCE),使其成为免疫学和神经学研究的潜在候选物。

交叉偶联反应研究

Arbačiauskienė 等人 (2009) 在制备各种 1-苯基-1H-吡唑衍生物中利用了 1-苯基-1H-吡唑-3-醇,这是一种相关的化合物。这些衍生物是通过钯催化的交叉偶联反应获得的,从而导致功能化取代的 1-苯基-1H-吡唑 (Arbačiauskienė 等人, 2009)。此类研究强调了吡唑衍生物在合成有机化学中的多功能性。

结构表征和分析

Delgado 等人 (2020) 对吡唑啉化合物 1-(3-(4-碘苯基)-5-(3-甲硫代吩-2-基)-4,5-二氢-1H-吡唑-1-基)乙-1-酮进行了研究,该化合物具有相似的吡唑结构。他们使用 X 射线衍射进行结构表征,揭示了晶体结构中分子间相互作用和堆积效率的见解 (德尔加多等人, 2020)。

合成和光谱相关性

Thirunarayanan 和 Sekar (2014) 合成了 1N-乙酰基吡唑,包括 1-苯基-2-(1H-吡唑-1-基)乙-1-醇的衍生物。他们探索了红外光谱频率和核磁共振化学位移,这对于了解这些化合物的电子性质至关重要 (蒂鲁纳拉亚南和塞卡尔, 2014)。

生物活性研究

Asegbeloyin 等人 (2014) 探索了 N'-[(Z)-(3-甲基-5-氧代-1-苯基-1,5-二氢-4H-吡唑-4-亚烷基)(苯基)甲基]苯甲酰肼及其金属配合物的生物活性。这些化合物对人白血病细胞表现出有效的体外细胞毒活性,表明吡唑衍生物的潜在治疗应用 (阿塞格贝洛因等人, 2014)。

作用机制

Mode of Action

Compounds with a similar pyrazole structure have been known to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds containing a pyrazole moiety have been reported to influence various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse cellular effects .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .

属性

IUPAC Name |

1-(4-pyrazol-1-ylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLMFQUYQFHRSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol | |

CAS RN |

956806-16-9 |

Source

|

| Record name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

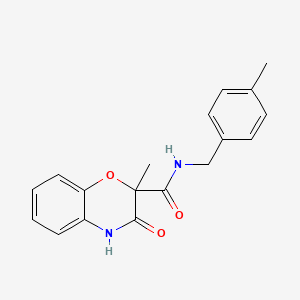

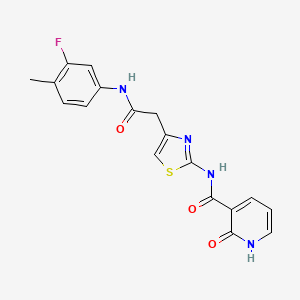

![N-({1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2896161.png)

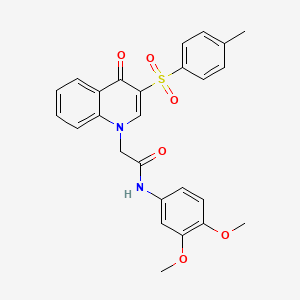

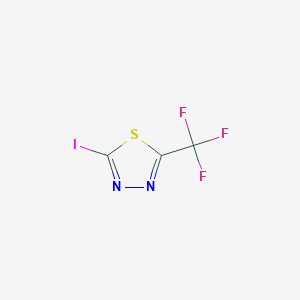

![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)

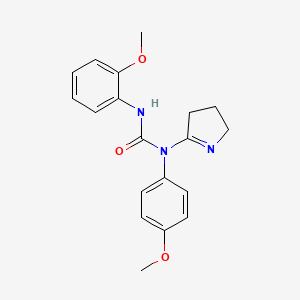

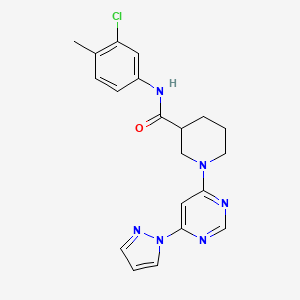

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2896169.png)

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2896173.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2896180.png)

![2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2896181.png)